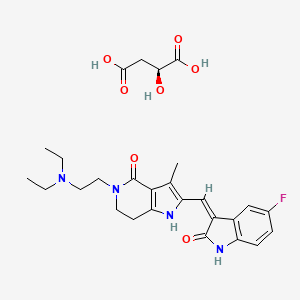
Famitinib malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Famitinib malate is a small molecule tyrosine kinase inhibitor developed by Jiangsu Hengrui Medicine Co., Ltd. It is primarily used in the treatment of various cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and soft tissue sarcomas. This compound operates by inhibiting multiple receptor tyrosine kinases that are overexpressed or mutated in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of famitinib malate involves multiple steps, including the formation of the core pyrrolopyridine structure and subsequent functionalization. The key steps include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of functional groups such as fluorine and amino groups.
- Formation of the malate salt through acid-base reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
- Use of high-yielding reactions to maximize product output.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Analyse Chemischer Reaktionen
Types of Reactions: Famitinib malate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen gas, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents (dimethyl sulfoxide, acetonitrile).
Major Products Formed:
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Famitinib malate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tyrosine kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.
Industry: Employed in the development of new anticancer therapies and as a reference compound for quality control in pharmaceutical manufacturing.
Wirkmechanismus
Famitinib malate exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, stem cell factor receptor (c-kit), FMS-like tyrosine kinase-3 receptor, and protooncogene tyrosine kinase receptor . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts cellular signaling pathways, leading to reduced tumor growth and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
- Sorafenib
- Sunitinib
- Axitinib
- Pazopanib
Famitinib malate stands out due to its broad-spectrum activity and its potential for use in combination therapies with other anticancer agents .
Eigenschaften
CAS-Nummer |
1256377-67-9 |
|---|---|
Molekularformel |
C27H33FN4O7 |
Molekulargewicht |
544.6 g/mol |
IUPAC-Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C23H27FN4O2.C4H6O5/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29;5-2(4(8)9)1-3(6)7/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29);2,5H,1H2,(H,6,7)(H,8,9)/b17-13-;/t;2-/m.0/s1 |
InChI-Schlüssel |
JNDRBKCNKMZANY-QLTVYZEUSA-N |
Isomerische SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C.C([C@@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


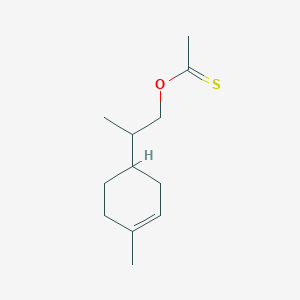
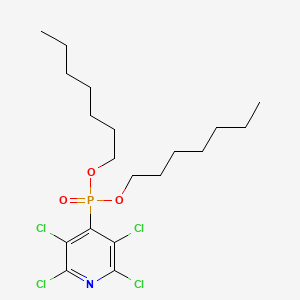
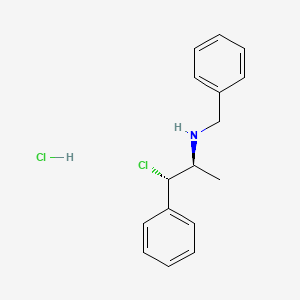
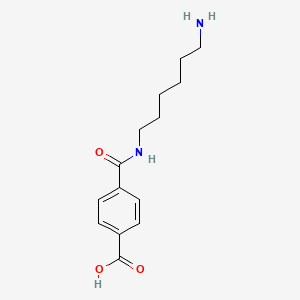
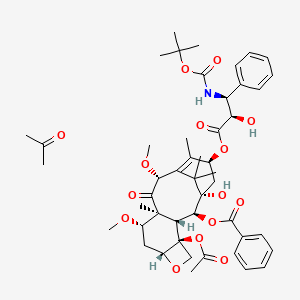
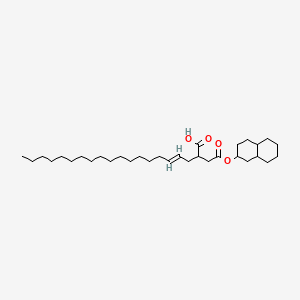
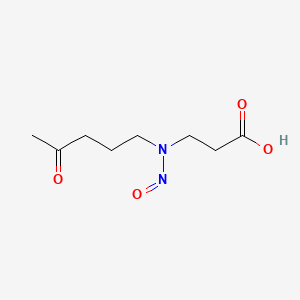


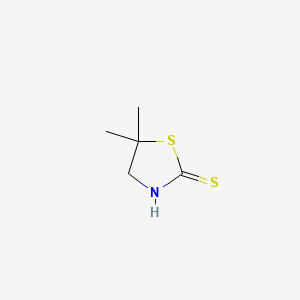
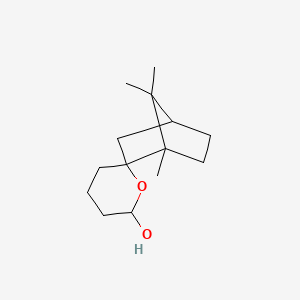
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)

![1,2,4,5-tetrakis[(E)-prop-1-enyl]benzene](/img/structure/B12681749.png)
